![molecular formula C13H11ClINOS B14220254 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline CAS No. 823802-41-1](/img/structure/B14220254.png)
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is an organic compound with the molecular formula C13H11ClINOS It is characterized by the presence of a chloro and iodo substituent on a phenyl ring, a sulfanyl group, and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Halogenation: Introduction of chloro and iodo groups onto the phenyl ring.
Thioether Formation: Reaction of the halogenated phenyl compound with a thiol to form the sulfanyl group.
Amination: Introduction of the methoxyaniline moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfanyl group can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Bromo-2-iodophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-fluorophenyl)sulfanyl]-6-methoxyaniline
- 2-[(4-Chloro-2-iodophenyl)sulfanyl]-4-methoxyaniline
Uniqueness
2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline is unique due to the specific combination of chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxyaniline moiety also contributes to its distinct properties compared to similar compounds.
Propriétés
Numéro CAS |
823802-41-1 |
|---|---|
Formule moléculaire |
C13H11ClINOS |
Poids moléculaire |
391.66 g/mol |
Nom IUPAC |
2-(4-chloro-2-iodophenyl)sulfanyl-6-methoxyaniline |
InChI |
InChI=1S/C13H11ClINOS/c1-17-10-3-2-4-12(13(10)16)18-11-6-5-8(14)7-9(11)15/h2-7H,16H2,1H3 |
Clé InChI |
BYVOVZMLOBZNPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)SC2=C(C=C(C=C2)Cl)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamic acid](/img/structure/B14220175.png)
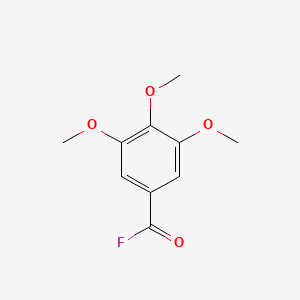
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
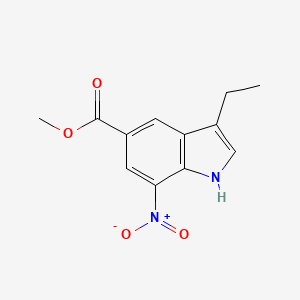
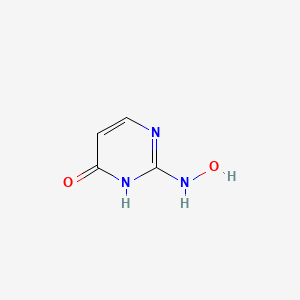
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
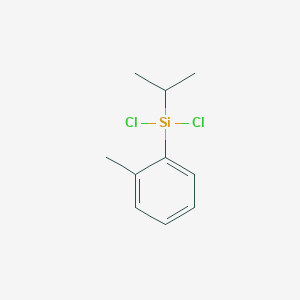
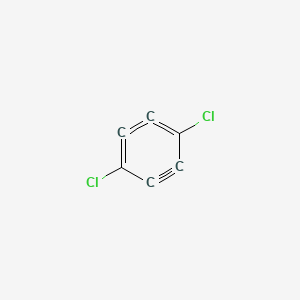
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)
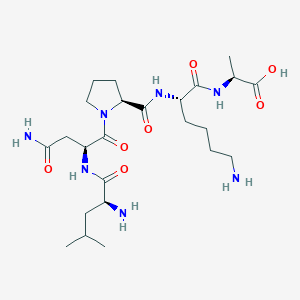
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)


